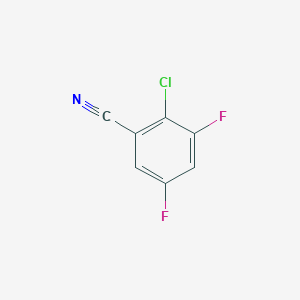2-Chloro-3,5-difluorobenzonitrile
CAS No.: 1261472-31-4
Cat. No.: VC6545972
Molecular Formula: C7H2ClF2N
Molecular Weight: 173.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261472-31-4 |
|---|---|
| Molecular Formula | C7H2ClF2N |
| Molecular Weight | 173.55 |
| IUPAC Name | 2-chloro-3,5-difluorobenzonitrile |
| Standard InChI | InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
| Standard InChI Key | RTWUBSCJNAEEQP-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C#N)Cl)F)F |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a benzene ring substituted with:
-
A chlorine atom at position 2 (ortho to the nitrile group),
-
Fluorine atoms at positions 3 and 5 (meta to each other),
-
A cyano group (-C≡N) at position 1 (para to chlorine).
This substitution pattern creates a sterically hindered, electron-deficient aromatic system. The fluorine atoms inductively withdraw electron density, while the chlorine atom contributes both inductive and resonance effects. The nitrile group enhances polarity, making the compound soluble in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Synthetic Methodologies
Halogenation and Nitrile Formation
While no direct synthesis of 2-chloro-3,5-difluorobenzonitrile is documented, analogous routes for isomers like 4-chloro-2,5-difluorobenzonitrile (CAS: 135748-35-5) involve:
-
Bromination and Ammoniation:
Key Reaction Conditions:
Challenges in Regioselective Fluorination
Introducing fluorine at positions 3 and 5 requires precise control to avoid side products. Fluorination via halogen exchange (e.g., using KF/RbF) is less effective here due to steric hindrance from the ortho-chlorine. Alternative strategies include:
-
Directed ortho-metalation to install fluorine before chlorination.
-
Electrophilic fluorination using Selectfluor® under acidic conditions.
Physicochemical Properties
Experimental and Predicted Data
The compound’s low water solubility aligns with its aromatic nitrile structure, while its density reflects halogen content .
Reactivity and Applications
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 is highly susceptible to displacement due to:
-
Activation by Fluorine: Fluorine’s -I effect enhances the ring’s electrophilicity.
-
Ortho Effect: Steric strain from adjacent substituents accelerates leaving group departure.
Example Reaction:
This reactivity is exploited in pharmaceutical intermediates, such as kinase inhibitors .
Biological Activity
While direct studies are absent, structurally related nitriles exhibit:
-
CYP450 Inhibition: Competitive binding to cytochrome P450 enzymes (e.g., CYP1A2), altering drug metabolism.
-
Antimicrobial Precursors: Hydrolysis to benzoic acid derivatives enables synthesis of broad-spectrum antibacterials.
Comparative Analysis with Isomers
Positional Isomers
| Compound | Chlorine Position | Fluorine Positions | Key Difference |
|---|---|---|---|
| 4-Chloro-2,5-difluorobenzonitrile | 4 | 2, 5 | Higher thermal stability (mp 98–102°C) |
| 2-Chloro-4,5-difluorobenzonitrile | 2 | 4, 5 | Enhanced NAS reactivity |
Derivative: 2,4-Dichloro-5-fluorobenzonitrile
-
Additional chlorine at position 4 reduces solubility but increases oxidative stability.
-
Used in pesticide synthesis due to resistance to environmental degradation .
Industrial and Research Implications
Pharmaceutical Intermediates
-
Anticancer Agents: Nitriles are key in protease inhibitor design (e.g., bortezomib analogs).
-
Agrochemicals: Herbicides like diflufenican utilize chloro-fluorobenzonitrile backbones.
Material Science
-
Polymer Additives: Improve thermal stability in high-performance resins.
-
Liquid Crystals: Fluorine’s electronegativity aids in tuning mesophase behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume